Methylene Linker Insertion Produces a 14 Da Mass Increment and Distinct Scaffold Topology Relative to Closest Isomer CAS 6552-46-1
The target compound incorporates an sp³ methylene (–CH₂–) linker between the cyclopropyl quaternary carbon and the 4-methylphenyl ring, whereas the closest constitutional isomer α-cyclopropyl-4-methylbenzyl alcohol (CAS 6552-46-1) has both the cyclopropyl and 4-methylphenyl groups directly attached to the carbinol carbon without any intervening methylene unit [1][2]. This architectural difference adds one heavy atom and increases the molecular weight from 162.23 to 176.25 g/mol (Δ = +14.02 Da). The additional methylene spacer alters the spatial relationship between the aromatic ring and the cyclopropane core, which is consequential for receptor binding pocket complementarity and for the stereoelectronic influence of the cyclopropyl ring on the aromatic system [1].
| Evidence Dimension | Molecular weight and scaffold linker topology |
|---|---|
| Target Compound Data | MW 176.25 g/mol; molecular formula C₁₂H₁₆O; cyclopropyl–CH₂–aryl connectivity with –CH₂OH at quaternary centre |
| Comparator Or Baseline | CAS 6552-46-1: MW 162.23 g/mol; molecular formula C₁₁H₁₄O; cyclopropyl–CH(OH)–aryl connectivity (benzylic alcohol, no methylene spacer) |
| Quantified Difference | ΔMW = +14.02 Da (target heavier); one additional sp³ carbon in linker; distinct IUPAC name and InChI key (MSCIOZVIKIFGMN vs. MRBYWQHXPYOYEW) |
| Conditions | Structural analysis by computed descriptors (PubChem) and NIST reference data |
Why This Matters
A 14 Da mass difference and altered scaffold connectivity can shift LogD, metabolic soft-spot locations, and CYP inhibition profiles, making generic substitution scientifically invalid in lead optimisation cascades.
- [1] PubChem Compound Summary CID 66026551: (1-(4-Methylbenzyl)cyclopropyl)methanol. https://pubchem.ncbi.nlm.nih.gov/compound/1-_4-Methylbenzyl_cyclopropyl_methanol (accessed 2025). View Source
- [2] NIST Chemistry WebBook: Benzenemethanol, α-cyclopropyl-4-methyl- (CAS 6552-46-1). https://webbook.nist.gov/cgi/inchi/InChI=1S/C11H14O/c1-8-2-4-9(5-3-8)11(12)10-6-7-10/h2-5,10-12H,6-7H2,1H3 (accessed 2025). View Source
